molecular formula C7H8BrNO B1269708 2-Bromo-5-methoxyaniline CAS No. 59557-92-5

2-Bromo-5-methoxyaniline

Cat. No. B1269708
CAS RN: 59557-92-5
M. Wt: 202.05 g/mol
InChI Key: PRQDMSJEMCRFMI-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxyaniline is a chemical compound studied for its potential in various synthetic and analytical applications due to its unique structure and reactivity. Its significance lies in its bromo and methoxy functional groups, which influence its chemical behavior and utility in organic synthesis.

Synthesis Analysis

The synthesis of 2-Bromo-5-methoxyaniline derivatives involves various strategies, highlighting the compound's adaptability in chemical reactions. For example, the synthesis of 5-bromo-2-methoxy derivatives from aziridines and their transformation into pyrrolidines and pyrrolidin-2-ones demonstrates the versatility of 2-Bromo-5-methoxyaniline in synthesizing complex heterocycles (D’hooghe et al., 2008).

Molecular Structure Analysis

Crystallography studies, such as those on 5-Bromo-3-methoxysalicylidene derivatives, reveal the importance of intramolecular hydrogen bonding in stabilizing the molecular structure of related compounds. These insights into the molecular structure are crucial for understanding the chemical behavior of 2-Bromo-5-methoxyaniline and its derivatives (Sergienko et al., 2019).

Chemical Reactions and Properties

The reactivity of 2-Bromo-5-methoxyaniline allows for its involvement in various chemical reactions, leading to a wide range of products. For instance, its participation in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid showcases its utility in creating complex molecules with potential biological activities (Hirokawa et al., 2000).

Scientific Research Applications

Synthesis and Chemical Interactions

2-Bromo-5-methoxyaniline, a compound with potential for diverse applications in chemistry and pharmacology, has been explored in various research contexts. One study presents a method for synthesizing 2-bromo-4-methoxyaniline in an ionic liquid, showcasing a procedure that is marked by high yield, purity, and environmental friendliness, indicating the potential utility of 2-Bromo-5-methoxyaniline in similar synthetic processes (Ding Yu-fei, 2011).

Corrosion Inhibition

A related compound, N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyaniline, was synthesized and found effective as a corrosion inhibitor for zinc metal in hydrochloric acid solutions. This suggests that derivatives of 2-Bromo-5-methoxyaniline could have significant applications in materials science and engineering (Noora Assad et al., 2015).

Photodynamic Therapy

A study focusing on zinc phthalocyanine substituted with derivatives of 2-Bromo-5-methoxyaniline demonstrated potential for applications in photodynamic therapy, particularly for cancer treatment. The compound exhibited properties like high singlet oxygen quantum yield, making it a promising candidate for therapeutic applications (M. Pişkin et al., 2020).

Optical and Electronic Applications

Optically active sulfonated polyanilines derived from poly(2-methoxyaniline-5-phosphonic acid) demonstrate potential for applications in electronics and optics. These materials, exhibiting unique properties like circular dichroism spectra, could be useful in developing new types of electronic or optical devices (E. Strounina et al., 1999).

Pharmacological Research

5-(Ethylsulfonyl)-2-methoxyaniline, a compound structurally related to 2-Bromo-5-methoxyaniline, has been identified as a critical pharmacological fragment in the synthesis of various kinase inhibitors, including VEGFR2 inhibitors. This indicates the potential of 2-Bromo-5-methoxyaniline and its derivatives in the development of new pharmaceutical compounds (Miroslav Murár et al., 2013).

Environmental Applications

Research on methoxyanilines, including compounds similar to 2-Bromo-5-methoxyaniline, highlights their role in environmental chemistry, particularly in the context of wastewater treatment. Studies demonstrate the effectiveness of advanced oxidation processes in treating wastewater containing such compounds, indicating potential environmental applications (N. Chaturvedi & S. Katoch, 2020).

Safety And Hazards

2-Bromo-5-methoxyaniline is classified under GHS07. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .

Future Directions

While specific future directions for 2-Bromo-5-methoxyaniline are not mentioned in the search results, its use as a pharmaceutical intermediate suggests it may continue to be valuable in the synthesis of new pharmaceutical compounds .

Relevant Papers Unfortunately, the search results did not provide specific peer-reviewed papers related to 2-Bromo-5-methoxyaniline .

properties

IUPAC Name

2-bromo-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQDMSJEMCRFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355171
Record name 2-bromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methoxyaniline

CAS RN

59557-92-5
Record name 2-Bromo-5-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59557-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-methoxy-2-nitrobenzene (1.0 eq.), iron powder (3.0 eq.), and concentrated HCl (1.04 eq.) were mixed together in ethanol (0.64 M) and heated to reflux. The reaction was stirred for 24 hours, and the solvent was evaporated. The resulting residue was diluted with ethyl acetate and saturated aqueous ammonium chloride solution. The aqueous layer was extracted three times with ethyl acetate, and the combined organic layers were washed with water, brine, dried over anhydrous MgSO4, and concentrated en vacuo. The crude material was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 0-15% ethyl acetate in hexane to give the product as oil.
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Synthesis routes and methods II

Procedure details

A mixture of 1-bromo-4-methoxy-2-nitro-benzene (10 g, 43 mmol) and Raney Ni (5 g) in ethanol (100 mL) was stirred under H2 (1 atm) for 4 h at room temperature. Raney Ni was filtered off and the filtrate was concentrated under reduced pressure. The resulting solid was purified by column chromatography to give 2-bromo-5-methoxy-phenylamine (7.5 g, 86%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
J Liang, Y Tang, X Tang, H Liang, Y Gao… - Chemical and …, 2019 - jstage.jst.go.jp
… The compound was synthesized via a similar procedure starting from 2-bromo-5-methoxyaniline. White solid, yield 52%. mp 195.5–197.2C; 1 H-NMR (400 MHz, DMSO-d 6 ) δ: 9.86 (d, …
Number of citations: 4 www.jstage.jst.go.jp
DE Rudisill, JK Stille - The Journal of Organic Chemistry, 1989 - ACS Publications
… jV-Acetyl-2-bromo-5-methoxyaniline (5). A … of 2-bromo-5-methoxyaniline, which was used without further purification. To a solution of 3.22 g (15.9 mmol) of 2-bromo-5-methoxyaniline in …
Number of citations: 206 pubs.acs.org
JF Bunnett, DAR Happer - The Journal of Organic Chemistry, 1966 - ACS Publications
The relative rates of proton capture and bromide ion loss by substituted o-bromophenyl anions in methanol are given by the relativeyields of aryl bromide VII and bromide ion from the …
Number of citations: 22 pubs.acs.org
QM Malik, S Ijaz, DC Craig, AC Try - Tetrahedron, 2011 - Elsevier
… /hexane 2:1) to afford a mixture of 2-bromo-5-methoxyaniline and 2,4-dibromo-5-… gel, ethyl acetate/hexane 1:2) to afford 2-bromo-5-methoxyaniline (830 mg, 10%) as an orange liquid. H …
Number of citations: 23 www.sciencedirect.com
CT Brain, SA Brunton - Tetrahedron letters, 2002 - Elsevier
… Acetylation of 2-bromoaniline 1 and 2-bromo-5-methoxyaniline 2, followed by thionation with Lawesson's reagent under microwave conditions provided the thioamides 5 and 6, …
Number of citations: 209 www.sciencedirect.com
Y Wang, C Wu, S Nie, D Xu, M Yu, X Yao - Tetrahedron letters, 2015 - Elsevier
… A methoxy-substituted aniline, 2-bromo-5-methoxyaniline (6) was also utilized in the one-pot reaction. It can be seen from Scheme 3 that the electron-rich substrate showed lower …
Number of citations: 31 www.sciencedirect.com
LS Hegedus, GF Allen, JJ Bozell… - Journal of the American …, 1978 - ACS Publications
… 2-Bromo-4-carboethoxyaniline,42 2bromo-4-methoxyaniline,43 2-bromo-5-methoxyaniline,43 2-bromo4,5-dimethoxyaniline,44 iV-methyl-2-bromoaniline,45 and A-acetyl2-…
Number of citations: 442 pubs.acs.org
JH Tidwell, SL Buchwald - Journal of the American Chemical …, 1994 - ACS Publications
… Reduction of the nitro group and allylation of the resulting amine gave AyV-diallyl-2-bromo-5-methoxyaniline (69). Treatment of a mixture of 69and bis(cyclopentadienyl)zirconium …
Number of citations: 127 pubs.acs.org
H Tokuyama - Chemical and Pharmaceutical Bulletin, 2021 - jstage.jst.go.jp
… for the key benzynemediated cyclization of tetrahydroquinoline skeleton and functionalization using 4-iodoindoline derivative 79, which was prepared from 2-bromo-5-methoxyaniline …
Number of citations: 4 www.jstage.jst.go.jp
JC Abreu, AG Mahr, CL do Lago - Journal of Pharmaceutical and …, 2021 - Elsevier
… were BIC (identified at the oxidation and photolytic trials), BIE (identified at the oxidation trial), and 4-amino-5-bromo-2-methoxybenzoic acid (BIB), and 2-bromo-5-methoxyaniline (BID) (…
Number of citations: 6 www.sciencedirect.com

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